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Compound of Interest

Compound Name: 2-Hydroxy-2-methylbutanenitrile

Cat. No.: B016428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Hydroxy-2-methylbutanenitrile (CAS No: 4111-08-4), a versatile intermediate in organic

synthesis. The information presented herein is intended to support research and development

activities by providing detailed spectral data, experimental protocols, and a mechanistic

illustration of its mass spectral fragmentation.

Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for 2-Hydroxy-2-
methylbutanenitrile, facilitating easy reference and comparison.

Infrared (IR) Spectroscopy
Functional Group

Wavenumber
(cm⁻¹)

Intensity Description

O-H (Alcohol) ~3400 Strong, Broad

Stretching vibration,

indicative of the

hydroxyl group.

C≡N (Nitrile) ~2250 Strong, Sharp

Stretching vibration,

characteristic of the

nitrile functional

group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Proton Type
Chemical Shift (δ,
ppm)

Multiplicity Integration

-OH ~2.1-2.5 Broad Singlet 1H

-CH₃ (methyl) ~1.2 Singlet 3H

-CH₂- (ethyl) ~1.6-1.8 Quartet 2H

-CH₃ (ethyl) ~1.0 Triplet 3H

¹³C NMR (Carbon-13 NMR) Data

Carbon Atom Chemical Shift (δ, ppm)

C≡N (Nitrile Carbon) ~122

C-OH (Quaternary Carbon) ~70

-CH₂- (Ethyl Carbon) ~34

-CH₃ (Methyl Carbon) ~25

-CH₃ (Ethyl Carbon) ~8

Mass Spectrometry (MS)
m/z Ion Significance

99 [M]⁺• Molecular Ion

72 [M-C₂H₅]⁺ Base Peak

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
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Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of 2-Hydroxy-2-methylbutanenitrile.

Methodology:

Sample Preparation: As 2-Hydroxy-2-methylbutanenitrile is a liquid at room temperature, a

neat sample was used. A single drop of the compound was placed between two polished

potassium bromide (KBr) plates to form a thin liquid film.

Instrument: A Fourier Transform Infrared Spectrometer.

Data Acquisition:

A background spectrum of the clean KBr plates was recorded.

The KBr plates with the sample were placed in the spectrometer's sample holder.

The spectrum was recorded in the mid-IR region (4000-400 cm⁻¹) with a resolution of 4

cm⁻¹.

Multiple scans (typically 16 or 32) were co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum was ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of 2-Hydroxy-2-methylbutanenitrile.

Methodology:

Sample Preparation:

Approximately 10-20 mg of 2-Hydroxy-2-methylbutanenitrile was dissolved in ~0.7 mL

of deuterated chloroform (CDCl₃).

A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00

ppm).
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The solution was transferred to a 5 mm NMR tube.

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Acquisition:

The spectrometer was tuned to the proton frequency.

Standard acquisition parameters were used, including a 90° pulse angle and a relaxation

delay of 1-2 seconds.

The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-

noise ratio.

¹³C NMR Data Acquisition:

The spectrometer was tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence was used to simplify the spectrum to single lines for

each unique carbon atom.

A longer acquisition time and a higher number of scans were required compared to ¹H

NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,

phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts

were referenced to the TMS signal.

Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Hydroxy-2-
methylbutanenitrile.

Methodology:

Sample Introduction: A small amount of the liquid sample was introduced into the mass

spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

The sample was vaporized in the ion source.
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Ionization: The gaseous molecules were bombarded with a beam of high-energy electrons

(typically 70 eV), causing the ejection of an electron and the formation of a positively

charged molecular ion ([M]⁺•).

Mass Analysis: The resulting ions (molecular ion and fragment ions) were accelerated and

separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

Detection: The separated ions were detected, and their abundance was recorded to

generate a mass spectrum.

Data Interpretation: The m/z value of the highest mass peak was identified as the molecular

ion, confirming the molecular weight. The fragmentation pattern was analyzed to deduce

structural information.

Visualization of Mass Spectrometry Fragmentation
The following diagram illustrates the primary fragmentation pathway of 2-Hydroxy-2-
methylbutanenitrile under electron ionization conditions. The major fragmentation is an alpha-

cleavage, which involves the cleavage of the bond between the carbon bearing the hydroxyl

group and the adjacent ethyl group.

2-Hydroxy-2-methylbutanenitrile M⁺• (m/z 99)

[M-C₂H₅]⁺ m/z 72 (Base Peak)
α-cleavage

•C₂H₅ Ethyl Radical (Neutral)

α-cleavage

Click to download full resolution via product page

Caption: EI-MS fragmentation of 2-Hydroxy-2-methylbutanenitrile.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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